1,4-Dichloroanthracene

CAS No.: 66259-12-9

Cat. No.: VC16080751

Molecular Formula: C14H8Cl2

Molecular Weight: 247.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 66259-12-9 |

|---|---|

| Molecular Formula | C14H8Cl2 |

| Molecular Weight | 247.1 g/mol |

| IUPAC Name | 1,4-dichloroanthracene |

| Standard InChI | InChI=1S/C14H8Cl2/c15-13-5-6-14(16)12-8-10-4-2-1-3-9(10)7-11(12)13/h1-8H |

| Standard InChI Key | QGFHQIHSEPNVKV-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C=C3C(=CC=C(C3=CC2=C1)Cl)Cl |

Introduction

Structural and Molecular Characteristics

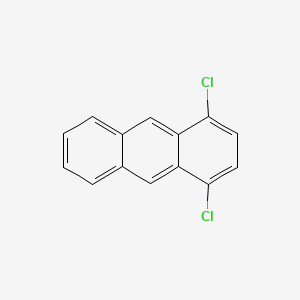

1,4-Dichloroanthracene features a planar anthracene core with chlorine atoms substituted at the first and fourth carbon positions (Figure 1). Its molecular formula, C₁₄H₈Cl₂, corresponds to a molecular weight of 247.12 g/mol . The compound’s SMILES notation (C1=CC=C2C=C3C(=CC=C(C3=CC2=C1)Cl)Cl) and InChIKey (QGFHQIHSEPNVKV-UHFFFAOYSA-N) provide unambiguous representations of its structure . Quantum chemical calculations predict a collision cross-section (CCS) of 147.4 Ų for the [M+H]+ adduct, which is critical for its identification via ion mobility spectrometry .

Synthesis and Production Methods

Chlorination of Anthracene

The direct chlorination of anthracene using sulfuryl chloride (SO₂Cl₂) or chlorine gas in the presence of Lewis acids (e.g., AlCl₃) is a common route to synthesize 1,4-dichloroanthracene . A patented method optimized this process by employing chlorobenzene as a solvent, which enhances reaction efficiency and reduces energy consumption . Key steps include:

-

Dissolving anthracene in chlorobenzene at 30–132°C.

-

Dropwise addition of SO₂Cl₂ at 45–60°C, followed by heating to 95°C for 0.5 hours.

-

Neutralization with aqueous base (pH 8–11) and isolation via steam distillation .

This method achieves yields exceeding 60% while minimizing wastewater salinity, facilitating downstream biological treatment .

Alternative Pathways

1,4-Dichloroanthracene can also be synthesized via Friedel-Crafts alkylation using p-dichlorobenzene and phthalic anhydride, though this route is less efficient due to competing isomer formation . Recent advances leverage computational chemistry to predict regioselectivity in chlorination reactions. For example, density functional theory (DFT) studies on analogous 1,8-dichloroanthracene reveal that chlorine substituents direct electrophilic attack to specific positions, informing synthetic strategies for 1,4-derivatives .

Physicochemical Properties

Thermal and Solubility Profiles

While experimental data for 1,4-dichloroanthracene remain limited, extrapolations from related compounds suggest:

-

Melting Point: ~180–190°C (comparable to 1,4-dichloroanthraquinone) .

-

Boiling Point: Estimated at 455±45°C under reduced pressure .

-

Solubility: Poor in polar solvents (e.g., water, ethanol) but soluble in chlorobenzene and pyridine .

Spectroscopic and Analytical Data

Mass Spectrometry: Predicted m/z values for adducts include [M+H]+ at 247.00758 and [M+Na]+ at 268.98952 .

NMR Spectroscopy: Bridgehead protons in chloroanthracene derivatives exhibit distinct deshielding effects (δ 4.42–5.48 ppm), enabling structural elucidation .

Table 1: Predicted Collision Cross-Section (CCS) Values for 1,4-Dichloroanthracene Adducts

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]+ | 247.0076 | 147.4 |

| [M+Na]+ | 268.9895 | 167.8 |

| [M+NH₄]+ | 264.0341 | 159.9 |

Chemical Reactivity and Applications

Diels-Alder Reactions

1,4-Dichloroanthracene participates as a diene in Diels-Alder cycloadditions, forming fused polycyclic compounds. DFT studies on 1,8-dichloroanthracene demonstrate that chlorine substituents increase the diene’s nucleophilicity (N = 3.5231 eV), favoring anti adducts due to large-large FMO interactions . These reactions are pivotal in synthesizing anthraquinone dyes and pharmaceutical intermediates .

Industrial Applications

-

Dye Manufacturing: 1,4-Dichloroanthracene serves as a precursor to vat dyes (e.g., Vat Brown BR), which exhibit excellent lightfastness on textiles .

-

Polymer Additives: Chlorinated anthracenes enhance the thermal stability of polyolefins, though their use is limited by environmental regulations .

Future Directions

Advances in computational chemistry and green solvents (e.g., ionic liquids) promise to optimize the synthesis and application of 1,4-dichloroanthracene. Further studies are needed to elucidate its toxicological profile and catalytic potential in asymmetric synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume